

Application Notes and Protocols for the Synthesis of Human Defensin-5 Peptide

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Compound of Interest

Compound Name: Human Defensin-5

Cat. No.: B1576409

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Introduction

Human defensin-5 (HD5), a 32-amino acid cationic peptide, is a key component of the innate immune system, primarily expressed by Paneth cells in the small intestine.[1] It exhibits broad-spectrum antimicrobial activity against a range of bacteria, fungi, and some viruses, making it a promising candidate for the development of novel anti-infective therapeutics.[2][3][4] The complex structure of HD5, characterized by a triple-stranded β -sheet stabilized by three intramolecular disulfide bonds (CysI–CysVI, CysII–CysIV, CysIII–CysV), presents challenges for its production.[1][5][6] While recombinant expression has limitations, chemical synthesis offers a viable route to obtain pure, well-characterized HD5 for research and drug development purposes.[1]

This document provides detailed protocols for the chemical synthesis, purification, and characterization of **human defensin-5**, along with methods for assessing its biological activity.

Data Summary

The following table summarizes key quantitative data associated with the synthesis and activity of **human defensin-5**.

Parameter	Value	Reference
Synthesis		
Overall Synthetic Yield (Boc-based)	10-16%	[5]
Typical Yield (Optimized Fmoc)	~15 mg (>95% purity)	[1]
Biological Activity (Antimicrobial) against <i>E. coli</i>		
Effective Concentration	Structure-independent	[7]
Inhibition by NaCl (100 mM)	Almost complete inhibition	[7]
Biological Activity (Antimicrobial) against <i>S. aureus</i>		
Effective Concentration	Requires native structure	[7]
Inhibition by NaCl (100 mM)	Significant activity remains	[7]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Linear HD5

This protocol outlines the Fmoc/tBu-based solid-phase synthesis of the linear 32-amino acid precursor of HD5.

Materials:

- Fmoc-protected amino acids
- Rink Amide ChemMatrix® resin
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBT (Hydroxybenzotriazole)

- Base: DIPEA (N,N-Diisopropylethylamine)
- Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
- Solvents: DMF, DCM (Dichloromethane), Diethyl ether
- Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v)
- Pseudoproline dipeptides (optional, for difficult couplings)[1]

Protocol:

- Resin Swelling: Swell the Rink Amide ChemMatrix® resin in DMF for 1 hour.
- First Amino Acid Coupling:
 - Remove the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).
 - Wash the resin thoroughly with DMF and DCM.
 - Couple the first Fmoc-protected amino acid (pre-activated with HBTU/HOBt and DIPEA in DMF) to the resin for 2 hours.
- Chain Elongation:
 - Repeat the deprotection and coupling steps for each subsequent amino acid in the HD5 sequence.
 - Monitor coupling efficiency at strategic points using a qualitative test (e.g., Kaiser test). For problematic sequences, consider using pseudoproline dipeptides to minimize aggregation. [1]
- Final Deprotection: After coupling the last amino acid, remove the N-terminal Fmoc group.
- Cleavage and Global Deprotection:
 - Wash the peptide-resin with DCM and dry under vacuum.

- Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude linear peptide under vacuum.

II. Purification of Linear HD5

The crude linear peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

- RP-HPLC system with a preparative C18 column
- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile (ACN)
- Lyophilizer

Protocol:

- Dissolve the crude peptide in a minimal amount of Solvent A.
- Inject the solution onto the C18 column.
- Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 60 minutes).
- Monitor the elution profile at 220 nm and 280 nm.
- Collect fractions corresponding to the major peak.
- Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the linear peptide.

- Pool the pure fractions and lyophilize.

III. Oxidative Folding of Linear HD5 to Native HD5

This step is critical for forming the three native disulfide bonds.

Materials:

- Reduced glutathione (GSH)
- Oxidized glutathione (GSSG)
- Folding buffer: e.g., 0.1 M Tris-HCl or 0.1 M ammonium bicarbonate, pH 8.0-8.5[8][9]
- Purified linear HD5 peptide

Protocol:

- Prepare the folding buffer containing a redox couple of GSH and GSSG (e.g., 1 mM GSH, 0.1 mM GSSG). The optimal conditions may require adjustment.[10]
- Dissolve the lyophilized linear peptide in the folding buffer to a final peptide concentration of 0.1-0.5 mg/mL.[8][9]
- Stir the solution gently at room temperature or 4°C, exposed to air, for 24-48 hours.
- Monitor the progress of folding by analytical RP-HPLC. The correctly folded peptide will have a different retention time than the linear precursor.
- Once the folding is complete (indicated by the stabilization of the major product peak), quench the reaction by acidifying with TFA or formic acid to a pH of ~2.

IV. Purification of Folded HD5

The folded HD5 is purified to separate it from misfolded isomers and remaining linear peptide.

Protocol:

- Follow the same RP-HPLC procedure as described in Section II for the purification of the folded peptide.
- Collect fractions of the major, correctly folded isomer.
- Confirm the purity and molecular weight of the final product using analytical RP-HPLC and mass spectrometry. The mass should correspond to the linear peptide minus 6 Da (for the formation of three disulfide bonds).
- Pool the pure fractions and lyophilize to obtain the final, pure synthetic HD5. A typical synthesis can yield about 15 mg of >95% pure material.[1]

V. Characterization of Synthetic HD5

1. Mass Spectrometry:

- Use Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF-MS to verify the molecular mass of the final product.[7][11] The observed mass should match the theoretical average mass of the oxidized peptide.

2. High-Performance Liquid Chromatography (HPLC):

- Use analytical RP-HPLC to determine the purity of the final peptide.[12] A single, sharp peak indicates high purity.

3. Antimicrobial Activity Assay (Turbidimetric Broth Dilution):

- This assay determines the minimum inhibitory concentration (MIC) of the synthetic HD5 against target microorganisms.[7]
 - Microorganisms: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213.[7]
 - Protocol:
 - Prepare a two-fold serial dilution of the synthetic HD5 in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).

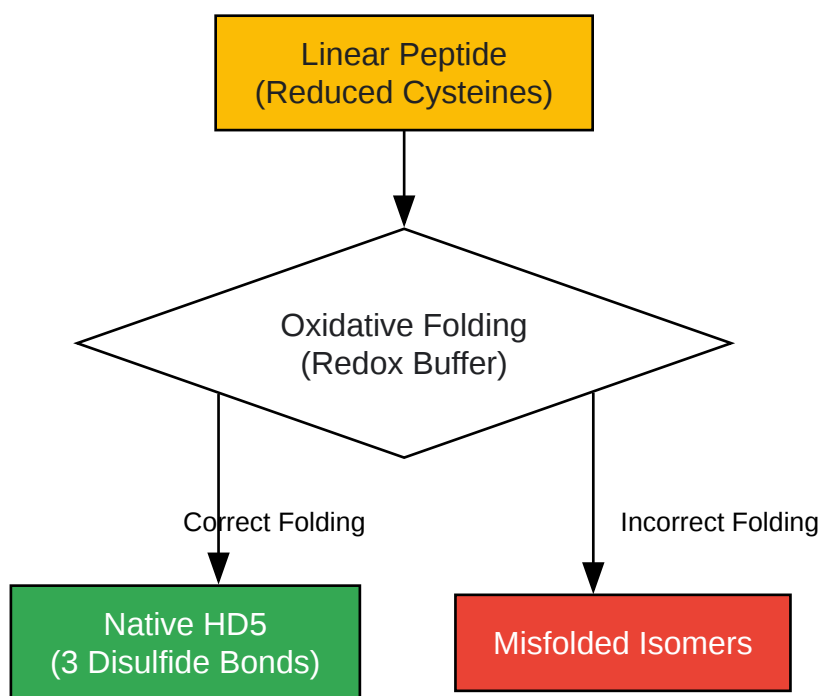
- Inoculate each well with a standardized suspension of the test microorganism (e.g., 5×10^5 CFU/mL).
- Include positive (microorganism without peptide) and negative (broth only) controls.
- Incubate the plate at 37°C for 18-24 hours.
- Measure the optical density (OD) at 600 nm to determine bacterial growth. The MIC is the lowest concentration of the peptide that inhibits visible growth.

Visualizations



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Caption: Experimental workflow for the synthesis of **human defensin-5**.



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Caption: Logical relationship in HD5 oxidative folding.

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